5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine
Overview
Description
“5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine” is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 g/mol . It is not intended for human or veterinary use and is available for research purposes only.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .Scientific Research Applications
Structural and Spectral Analysis
5-Methyl-N3-phenyl-1H-pyrazole-3,4-diamine and its derivatives have been extensively studied for their structural and spectral properties. For instance, research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a closely related compound, demonstrated the utility of combining experimental and theoretical studies for understanding the molecular structure and properties. This compound was analyzed using techniques like NMR, FT-IR spectroscopy, thermo gravimetric analysis, and X-ray diffraction, which are crucial in understanding the chemical nature and potential applications of such molecules in various scientific fields (Viveka et al., 2016).
Corrosion Inhibition
Pyrazole derivatives, including this compound, have been found effective as corrosion inhibitors. A study evaluating various pyrazole and pyrazolone derivatives highlighted their high efficiency in preventing copper alloy dissolution in basic media. The correlation of their chemical structures to their corrosion inhibition tendencies showcases their potential in material science and engineering applications (Sayed et al., 2018).
Antimicrobial Applications
Several pyrazole-based compounds have shown significant antimicrobial activity. For example, compounds like 1-phenyl pyrazole-3,5-diamine have been encapsulated into liposomal chitosan emulsions for textile finishing, demonstrating their antimicrobial potential against bacterial strains like E. coli and Staphylococcus aureus. This illustrates the compound's relevance in developing antimicrobial coatings and treatments for various materials (Nada et al., 2018).
Luminescent and Electroluminescent Properties
Research on pyrazolone-based ligands, including those similar to this compound, has revealed their potential in enhancing luminescent properties of certain complexes. For example, studies on europium complexes with pyrazolone ligands showed improved energy transfer efficiency and intense emission, highlighting their potential in developing advanced luminescent materials (Shi et al., 2005).
Mechanism of Action
are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . Pyrazoles are also interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety, since a change in structure translates into changes in properties .
Properties
IUPAC Name |
5-methyl-3-N-phenyl-1H-pyrazole-3,4-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-7-9(11)10(14-13-7)12-8-5-3-2-4-6-8/h2-6H,11H2,1H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTULYHJQNFOLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)NC2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001256191 | |
Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1287752-75-3 | |
Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1287752-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazole-3,4-diamine, 5-methyl-N3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001256191 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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